![molecular formula C11H14ClN B1466669 3-(2-Chlorophenyl)-3-methylpyrrolidine CAS No. 1250844-37-1](/img/structure/B1466669.png)
3-(2-Chlorophenyl)-3-methylpyrrolidine
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its classification, such as whether it’s an organic or inorganic compound, its functional groups, and its role or use .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the 3D shape of the molecule .Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound undergoes. This includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
Comprehensive Analysis of 3-(2-Chlorophenyl)-3-methylpyrrolidine Applications
Anticonvulsant Activity
3-(2-Chlorophenyl)-3-methylpyrrolidine: derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds have shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The most active substance in this series demonstrated more beneficial ED50 and protective index values than the reference drug, valproic acid, indicating a strong potential for development into anticonvulsant medications .
Antinociceptive Properties
In addition to their anticonvulsant activity, these derivatives have also been tested for their antinociceptive (pain-relieving) properties. The evaluation was conducted using the formalin model of tonic pain, which is a reliable measure for assessing analgesic agents. The compounds showed significant activity, suggesting their use in neuropathic pain management .
Interaction with Neuronal Channels
The molecular mechanism of action for the most active compound in the series is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be a target for therapeutic intervention in various neurological disorders .
Affinity for GABA A and TRPV1 Receptors
The compounds’ affinity for GABA A and TRPV1 receptors has been determined, which are important targets for drugs used in the treatment of epilepsy and pain. The ability to modulate these receptors could lead to the development of new therapeutic agents for these conditions .
Neuroprotective Potential
The neurotoxic and hepatotoxic properties of these compounds were also investigated, and they showed no significant cytotoxic effect. This suggests a potential for neuroprotective applications, where the compounds could be used to safeguard neurons against various types of damage .
Analgesic Agent Development
Given their antinociceptive activity, these compounds could be further developed as analgesic agents. Their efficacy in pain management, particularly in conditions like neuropathic pain, could make them valuable additions to the range of pain-relieving drugs currently available .
Research Tool in Neuropharmacology
The distinct pharmacological profile of these compounds makes them useful as research tools in neuropharmacology. They can be used to study the pathophysiology of seizures and pain, as well as to explore the underlying mechanisms of action for anticonvulsant and analgesic drugs .
Potential Antimicrobial Activity
While not directly related to 3-(2-Chlorophenyl)-3-methylpyrrolidine , related chalcone derivatives have exhibited significant antimicrobial activity. This suggests that with further modification, the pyrrolidine derivatives could also be explored for their antimicrobial properties, potentially leading to new classes of antibiotics .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-3-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(6-7-13-8-11)9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSSXRCYQGHYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-3-methylpyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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